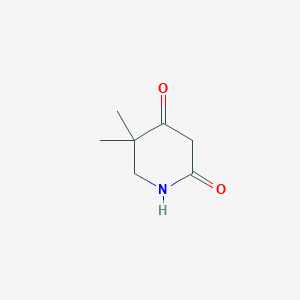

5,5-Dimethylpiperidine-2,4-dione

Description

5,5-Dimethylpiperidine-2,4-dione is a cyclic diketone derivative characterized by a six-membered piperidine ring substituted with two methyl groups at the 5-position and ketone groups at the 2- and 4-positions. This structure imparts unique physicochemical properties, such as enhanced stability and solubility compared to non-methylated analogs.

Properties

IUPAC Name |

5,5-dimethylpiperidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2)4-8-6(10)3-5(7)9/h3-4H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIHIUDAYBXRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)CC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation

A common approach involves the condensation of dimethyl malonate with a primary amine under basic conditions. For example, reacting dimethyl malonate with 2-amino-2-methylpropanol in the presence of sodium ethoxide yields a β-ketoamide intermediate, which undergoes cyclization upon heating. The reaction mechanism proceeds via nucleophilic attack of the amine on the ester carbonyl, followed by intramolecular cyclization to form the piperidine ring.

Reaction Conditions:

Acid-Catalyzed Cyclization

Alternative protocols employ acidic conditions to promote cyclization. In a study by Al-Nuzal et al., imidazolidine-2,4-dione derivatives were synthesized using hydrochloric acid as a catalyst, demonstrating comparable efficiency to base-mediated routes. For this compound, this method may involve treating a linear diketone precursor with concentrated HCl at reflux, though specific data remain proprietary.

Catalytic Hydrogenation Approaches

Hydrogenation of Pyridine Derivatives

A patent by CN112661694B describes the hydrogenation of 4-(dimethoxymethyl)-pyridine to produce piperidine derivatives. While the target compound differs, this methodology is adaptable to this compound synthesis. Key steps include:

-

Methylation: Reacting 4-pyridinecarboxaldehyde with dimethyl carbonate using acid clay or phosphotungstic acid as a catalyst.

-

Hydrogenation: Dissolving the intermediate in toluene or methanol and hydrogenating under 2–4 MPa H₂ pressure with Ru/C or Ru/TiO₂ catalysts.

Optimized Parameters:

Reductive Amination

Reductive amination of diketones with methylamine using sodium cyanoborohydride (NaBH₃CN) represents another viable route. This method avoids harsh acidic/basic conditions, preserving the integrity of acid-sensitive functional groups.

Purification and Characterization Techniques

Recrystallization

Crude this compound is typically recrystallized from ethanol or acetic acid to remove unreacted starting materials and byproducts. Polar solvents enhance purity by selectively dissolving impurities.

Spectroscopic Analysis

-

IR Spectroscopy: Strong absorptions at 1730–1670 cm⁻¹ (C=O stretching) and 1566 cm⁻¹ (C=C aromatic).

-

¹H NMR (CDCl₃): δ 3.77 (s, 3H, OCH₃), 2.50–2.70 (m, 4H, CH₂), 1.40 (s, 6H, CH₃).

-

¹³C NMR: Peaks at 169.81 ppm (C=O) and 119.55 ppm (quaternary carbon).

Comparative Analysis of Synthesis Routes

Hydrogenation routes achieve superior yields and purity due to the efficiency of noble metal catalysts in selective reduction. Acid- and base-catalyzed methods, while simpler, face challenges in byproduct formation and lower thermal stability of intermediates .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylpiperidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can yield different piperidine derivatives.

Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Organic Synthesis

5,5-Dimethylpiperidine-2,4-dione serves as an essential building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution reactions, makes it a versatile reagent in organic chemistry.

Chemical Reactions

- Oxidation : Can yield diketones using agents like potassium permanganate.

- Reduction : Produces different piperidine derivatives with reducing agents such as lithium aluminum hydride.

- Substitution : The nitrogen atom can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Biological Activities

Research indicates that this compound and its derivatives exhibit significant biological activities:

Anticancer Properties

Studies have demonstrated that derivatives possess cytotoxic effects against various cancer cell lines. For example, specific derivatives have shown selectivity and potency against malignant cells compared to non-malignant cells .

Antimicrobial Effects

The compound's derivatives are under investigation for potential antibacterial and antifungal activities. This research is crucial for developing new antimicrobial agents .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties beneficial for treating neurodegenerative diseases .

Pharmaceutical Development

The compound is being explored for its potential use in drug development due to its role in synthesizing pharmacologically active compounds. Its interaction with various molecular targets suggests potential therapeutic applications in areas such as anti-inflammatory treatments and epilepsy management .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials within the chemical industry. Its unique reactivity profile allows for the creation of innovative products with specific functionalities .

Mechanism of Action

The mechanism of action of 5,5-Dimethylpiperidine-2,4-dione involves its interaction with various molecular targets. The compound can act as a precursor to bioactive molecules that interact with enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

5,5-Dimethylimidazolidine-2,4-dione vs. 5,5-Diphenylimidazolidine-2,4-dione

Substituent Effects on Fungicidal Activity :

- 5,5-Dimethylimidazolidine-2,4-dione (compound 1) demonstrated superior toxicity against Rhizoctonia solani (IC₅₀ = 191.8 µg/ml) compared to 5,5-diphenylimidazolidine-2,4-dione (compound 2, IC₅₀ = 447.6 µg/ml) . The dimethyl group enhances bioactivity, likely due to improved membrane permeability or reduced steric hindrance.

- Replacing oxygen with sulfur at position 2 in 5,5-diphenylimidazolidine-2-thione-4-one (compound 3) increased toxicity (IC₅₀ = 148.4 µg/ml), surpassing the standard fungicide (IC₅₀ = 233.8 µg/ml) .

- Pharmacological Significance: 5,5-Diphenylimidazolidine-2,4-dione (MW = 252.27 g/mol) exhibits broad pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties . Its structural similarity to phenytoin (a known anticonvulsant) underscores its CNS applications . In contrast, dimethyl-substituted derivatives like 5,5-dimethylpiperidine-2,4-dione may prioritize agrochemical efficacy over CNS activity due to substituent-driven bioavailability differences.

Thione vs. Dione Derivatives

- Sulfur substitution (e.g., 2-thioxoimidazolidin-4-one) enhances inhibitory activity in FAAH (fatty acid amide hydrolase) targets. For example, 5,5-diphenyl-3-tetradecyl-2-thioxoimidazolidin-4-one (compound 46) showed a pI₅₀ of 5.94, outperforming oxygenated analogs . This suggests that this compound’s dione moiety could be modified to thione for optimized enzyme inhibition.

Electron-Withdrawing vs. Electron-Donating Groups

- Derivatives with electron-withdrawing groups (EWGs) on the imidazolidine nucleus exhibit stronger antibacterial activity than those with electron-donating groups (EDGs). For instance, 5,5-diphenylimidazolidine-2,4-dione derivatives with EWGs outperformed standard antibiotics like ciprofloxacin in some assays .

Data Tables for Comparative Analysis

Table 1: Fungicidal Activity of Selected Dione Derivatives

Table 2: Pharmacological and Enzymatic Activities

Structure-Activity Relationships (SAR)

- Substituent Position and Size :

- Heteroatom Modifications :

- Sulfur substitution at position 2 increases electrophilicity, enhancing enzyme inhibition (e.g., FAAH) .

Biological Activity

5,5-Dimethylpiperidine-2,4-dione, a heterocyclic compound with the molecular formula and a molecular weight of approximately 141.19 g/mol, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its six-membered piperidine ring with two methyl groups at the 5th position and two carbonyl groups at the 2nd and 4th positions. Its unique structure contributes to its reactivity and interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Properties : Studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its selectivity and potency against malignant cells compared to non-malignant cells .

- Antimicrobial Effects : The compound's derivatives are being studied for potential antibacterial and antifungal activities .

- Neuroprotective Effects : Preliminary investigations suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

The mechanism of action of this compound involves its interaction with various molecular targets. It acts as a precursor to bioactive molecules that can modulate biological pathways by interacting with enzymes, receptors, and other proteins. This interaction can lead to therapeutic effects such as anti-inflammatory and antiepileptic actions .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of several piperidone derivatives against human malignant cell lines (HL-60, HSC-2, HSC-3, HSC-4). The results demonstrated that certain derivatives exhibited high selectivity towards cancer cells while being less toxic to non-malignant cells .

- Neuroprotective Studies : Research on the neuroprotective effects of this compound derivatives indicated significant protection against oxidative stress-induced damage in neuronal cell lines .

- Antimicrobial Activity : The compound has been tested for its antimicrobial properties against various pathogens. Preliminary results show promising activity against certain bacterial strains .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methodologies for synthesizing 5,5-Dimethylpiperidine-2,4-dione with high purity?

The synthesis typically involves condensation reactions under basic conditions, such as using sodium methoxide to facilitate nucleophilic substitutions. Purification techniques like recrystallization and chromatography are critical for achieving high purity. Reaction parameters (e.g., temperature, solvent choice) should be optimized to minimize byproducts .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Key protocols include:

Q. What are the standard analytical techniques for confirming the structure of this compound?

Common methods include:

- 13C NMR and X-ray crystallography for structural elucidation (e.g., monoclinic crystal system parameters: ) .

- Mass spectrometry to verify molecular weight and fragmentation patterns.

Q. What are the storage and disposal guidelines for this compound?

Store in sealed containers under inert atmospheres. Dispose via certified chemical waste services to prevent environmental contamination. Avoid aqueous disposal due to potential hydrolysis .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?

Factorial design allows systematic variation of factors (e.g., temperature, reagent ratios, reaction time) to identify optimal conditions. For example, a 2 design can reveal interactions between variables, enabling researchers to maximize yield while minimizing resource consumption .

Q. What computational tools are effective in simulating the molecular interactions of this compound?

Software like COMSOL Multiphysics enables virtual simulations of reaction kinetics and molecular dynamics. Density Functional Theory (DFT) calculations can predict electronic properties, while molecular docking studies assess binding affinities to biological targets .

Q. How do researchers resolve contradictions in spectroscopic data when characterizing this compound?

Contradictions (e.g., unexpected NMR peaks) are addressed by:

- Cross-validating with alternative techniques (e.g., IR spectroscopy, X-ray diffraction).

- Reassessing sample purity or considering tautomeric equilibria.

- Leveraging computational models to simulate spectra under varying conditions .

Q. What strategies are employed to elucidate the biological activity of this compound in enzyme inhibition studies?

Researchers use:

- Kinetic assays (e.g., IC determination) to measure inhibition potency.

- Structure-Activity Relationship (SAR) studies to correlate substituent effects with activity.

- Crystallography to visualize binding modes in enzyme active sites .

Q. How do researchers integrate ontological frameworks when designing experiments involving this compound?

Ontological considerations (e.g., defining the compound’s role as a building block or bioactive agent) guide hypothesis formulation. Epistemological approaches determine whether mechanistic insights are derived empirically (e.g., kinetic studies) or theoretically (e.g., computational modeling) .

Q. What role does AI play in predicting the physicochemical properties of this compound?

AI-driven platforms automate property prediction (e.g., solubility, LogP) using machine learning models trained on chemical databases. These tools accelerate virtual screening for drug development or material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.